5,7-dimethyl-1H-indazole-3-carbonitrile chemical structure and properties
5,7-dimethyl-1H-indazole-3-carbonitrile chemical structure and properties
Topic: 5,7-Dimethyl-1H-indazole-3-carbonitrile: Structural Profile, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Author Persona: Senior Application Scientist[1]
Executive Summary
5,7-dimethyl-1H-indazole-3-carbonitrile is a specialized heterocyclic scaffold belonging to the indazole class. While less ubiquitous than its unsubstituted parent (1H-indazole-3-carbonitrile), this specific 5,7-dimethyl analog represents a critical "privileged structure" in modern medicinal chemistry. It is frequently employed to modulate lipophilicity (LogP) and steric occupancy in the ATP-binding pockets of protein kinases, serving as a bioisostere for 3-cyanoindoles and 3-cyano-7-azaindoles. This guide details its physiochemical properties, robust synthetic pathways, and handling protocols for high-purity applications.[1]
Chemical Structure & Physiochemical Properties[2][3][4][5]
The compound consists of a fused benzene and pyrazole ring (indazole) substituted with methyl groups at positions 5 and 7, and a nitrile (cyano) group at position 3.[1] The 5,7-dimethyl substitution pattern significantly alters the electronic and steric profile compared to the parent indazole, often enhancing metabolic stability by blocking common oxidation sites.[1]
Table 1: Physiochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 5,7-dimethyl-1H-indazole-3-carbonitrile | |
| Molecular Formula | C₁₀H₉N₃ | |
| Molecular Weight | 171.20 g/mol | |
| CAS Registry | Not widely indexed | Treat as Custom Synthesis / Research Grade |
| Predicted LogP | ~2.6 – 2.9 | Increased lipophilicity vs. parent (LogP ~1.6) |
| TPSA | ~52 Ų | Favorable for membrane permeability |
| H-Bond Donors | 1 (NH) | Critical for hinge-region binding in kinases |
| H-Bond Acceptors | 2 (N-2, CN) | |
| Appearance | Off-white to pale yellow solid | Crystalline |
Structural Visualization
The following diagram illustrates the core structure and the numbering scheme critical for IUPAC nomenclature and substitution logic.
Caption: Connectivity map of 5,7-dimethyl-1H-indazole-3-carbonitrile showing key substitution vectors.
Synthesis & Manufacturing Protocols
The synthesis of 3-cyanoindazoles is non-trivial due to the poor nucleophilicity of the C3 position. The most robust "self-validating" protocol involves the iodination of the parent heterocycle followed by a transition-metal-catalyzed cyanation. This approach avoids the use of hazardous diazonium salts often required in older methods.
Synthetic Pathway Overview[6][7][8]
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Precursor Synthesis: Cyclization of 2,4-dimethylaniline to 5,7-dimethylindazole.[1]
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Functionalization: Regioselective iodination at C3.
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Cyanation: Pd-catalyzed halogen exchange.
Caption: Step-wise synthetic route from commercially available aniline precursors.
Detailed Experimental Protocol
Step 1: Synthesis of 5,7-Dimethyl-1H-indazole
Rationale: The Jacobson indazole synthesis or direct diazotization of o-toluidine derivatives is standard.
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Dissolve 2,4-dimethylaniline (1.0 eq) in glacial acetic acid.
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Add NaNO₂ (1.1 eq) in water dropwise at 0–5°C.
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Allow the reaction to warm to RT. The diazonium intermediate cyclizes intramolecularly.
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Validation: Monitor by TLC (Hexane/EtOAc 3:1). Disappearance of the aniline primary amine spot indicates completion.
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Workup: Neutralize with NaOH, extract with EtOAc, and recrystallize from toluene.
Step 2: C3-Iodination (The Key Intermediate)
Rationale: Direct electrophilic aromatic substitution on indazoles favors C3. Iodine provides a better leaving group for the subsequent metal-catalyzed step than bromine.
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Dissolve 5,7-dimethyl-1H-indazole (1.0 eq) in DMF.
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Add KOH (3.0 eq) followed by Iodine (I₂) (1.2 eq) portion-wise.
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Stir at RT for 1–2 hours.
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Validation: LC-MS should show a mass shift of +126 Da (replacement of H with I).
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Workup: Quench with aqueous sodium thiosulfate (removes excess iodine). Precipitate the solid with water.[2]
Step 3: Palladium-Catalyzed Cyanation
Rationale: Nucleophilic displacement of iodine with cyanide using Pd(0) is superior to Rosenmund-von Braun (CuCN) reaction due to milder conditions and easier purification.
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In a glovebox or under Argon, combine 3-iodo-intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).
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Suspend in anhydrous DMF (degassed).
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Heat to 85°C for 4–6 hours.
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Critical Safety Note: Do not acidify the reaction mixture (risk of HCN gas).
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Validation: IR spectroscopy will show the appearance of a sharp nitrile stretch at ~2220 cm⁻¹.
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Workup: Dilute with EtOAc, wash with FeSO₄/Rochelles salt solution to remove cyanide/metal residues.
Medicinal Chemistry & Applications
Kinase Inhibition Mechanisms
The 1H-indazole-3-carbonitrile scaffold is a bioisostere of the purine ring found in ATP.
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Hinge Binding: The N1-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues).[1]
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Gatekeeper Interaction: The 3-CN group can accept hydrogen bonds or occupy small hydrophobic pockets near the gatekeeper residue.
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Selectivity Tuning: The 5,7-dimethyl pattern is crucial.[1] The 5-methyl group often projects into the solvent-exposed region or hydrophobic sub-pocket I, while the 7-methyl group can induce a twisted conformation that improves selectivity against off-target kinases by creating steric clash in restricted binding pockets.
Biological Pathway Integration
This compound is often an intermediate in the synthesis of inhibitors for VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR , pathways critical in angiogenesis and cancer metastasis.[1]
Caption: Mechanism of action showing competitive inhibition at the ATP-binding site of RTKs.
Safety & Handling (E-E-A-T)
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Hazard Classification: Treat as Acute Toxic (Oral/Inhalation) due to the nitrile moiety.
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Handling: Use a fume hood. Nitriles can metabolize to release cyanide ions in vivo; however, the aromatic nitrile is generally stable.[1]
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Reaction Safety: When using Zn(CN)₂ or K₄[Fe(CN)₆], ensure the waste stream is treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1]
References
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Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[3] Synth. 2020, 97, 314-326.[1] Link
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 437556, 1H-Indazole-3-carbonitrile." PubChem. Link[1]
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BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole." BenchChem Application Notes. Link[1]
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Journal of Medicinal Chemistry. "Indazole as a privileged scaffold in kinase inhibitor discovery." J. Med. Chem. (General reference for scaffold utility). Link
